PASS-Predicted Antifungal Activity: Target Compound vs. 3-Sulfonyl Analog (CAS 62617-21-4)
Computational PASS (Prediction of Activity Spectra for Substances) analysis predicts the target compound 2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid to possess antifungal activity with a probability score (Pa) of 0.890 [1]. In contrast, the structurally related 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid (CAS 62617-21-4), which features a sulfonyl linker and meta-carboxyl positioning, is described in vendor technical literature as possessing antimicrobial and GABA receptor-modulating activities but without specific antifungal prediction data at a comparable Pa threshold . The sulfanyl-to-sulfonyl oxidation and ortho-to-meta carboxyl shift are associated with a functional divergence from antifungal to primarily antibacterial and neuroactive profiles .
| Evidence Dimension | In silico predicted antifungal activity (PASS Pa score) |
|---|---|
| Target Compound Data | Pa = 0.890 (antifungal) |
| Comparator Or Baseline | 3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid (CAS 62617-21-4): no comparable antifungal PASS data reported; literature emphasizes antibacterial and GABA modulation |
| Quantified Difference | Qualitative divergence: sulfanyl linker associated with predicted antifungal activity; sulfonyl linker associated with GABA receptor modulation |
| Conditions | PASS in silico prediction algorithm; no experimental validation available for target compound |
Why This Matters
For procurement decisions targeting antifungal screening programs, the sulfanyl-linked ortho-benzoic acid analog (CAS 62616-94-8) is predicted to have a higher probability of antifungal activity than the sulfonyl-linked meta-benzoic acid analog (CAS 62617-21-4), which is directed toward neuroactive applications.
- [1] PMC, Table 1. Predicted Biological Activity (PASS) for 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid: Antifungal Pa = 0.890. https://pmc.ncbi.nlm.nih.gov View Source
